4-(4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a piperazine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine involves multiple steps, starting with the preparation of the triazolopyrimidine core. One common method involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl₂) in supercritical carbon dioxide . This reaction is typically carried out under solvent-free conditions at high pressure (200 bar) and elevated temperatures, resulting in high conversion rates.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the heterodimerization of the influenza virus RNA polymerase subunits PA and PB1, thereby preventing viral replication . Additionally, its cytotoxic effects on cancer cells are attributed to its ability to inhibit key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one: A related compound with similar structural features but different functional groups.
7-Aryl-5-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines: Compounds with variations in the aryl group, leading to different biological activities.
Uniqueness
4-(4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is unique due to its combination of a triazolopyrimidine core with piperazine and pyrrolidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C18H23N9 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
5-methyl-7-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H23N9/c1-14-10-17(27-18(23-14)21-13-22-27)26-8-6-25(7-9-26)16-11-15(19-12-20-16)24-4-2-3-5-24/h10-13H,2-9H2,1H3 |
InChI Key |
SIEIYYATZVDBBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3CCN(CC3)C4=NC=NC(=C4)N5CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.